molecular formula C17H20N6O3 B11490897 N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide

Cat. No.: B11490897
M. Wt: 356.4 g/mol
InChI Key: FXZSGDCQAFMCFT-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE typically involves multi-step organic reactions. The process starts with the preparation of the benzimidazole and pyrazole intermediates, which are then coupled through a series of reactions involving amide bond formation. Common reagents used in these reactions include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole), along with solvents such as dimethylformamide (DMF) and dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to scale up the production while maintaining consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group in the pyrazole ring can be oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can also be reduced to an amine group under suitable conditions using reagents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions include nitroso derivatives, amines, and various substituted benzimidazole compounds.

Scientific Research Applications

N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA or proteins, affecting their function. The pyrazole ring may interact with enzymes, modulating their activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds like 2-aminobenzimidazole and 2-methylbenzimidazole share structural similarities.

    Pyrazole derivatives: Compounds such as 3,5-dimethylpyrazole and 4-nitropyrazole are structurally related.

Uniqueness

N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE is unique due to the combination of benzimidazole and pyrazole rings in its structure, which imparts distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C17H20N6O3

Molecular Weight

356.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(5-methyl-3-nitropyrazol-1-yl)butanamide

InChI

InChI=1S/C17H20N6O3/c1-12-11-16(23(25)26)21-22(12)10-4-7-17(24)18-9-8-15-19-13-5-2-3-6-14(13)20-15/h2-3,5-6,11H,4,7-10H2,1H3,(H,18,24)(H,19,20)

InChI Key

FXZSGDCQAFMCFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCCC(=O)NCCC2=NC3=CC=CC=C3N2)[N+](=O)[O-]

Origin of Product

United States

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